molecular formula C18H17NO2S B2515686 Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396805-52-9

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2515686
CAS RN: 1396805-52-9
M. Wt: 311.4
InChI Key: HPPANBAZJVUCCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives has been explored in various studies. In one approach, these derivatives were produced through a Rap-Stoermer condensation reaction, which is a method used to synthesize benzofuran derivatives . Another study described the synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives using microwave irradiation, which offers advantages such as a short reaction time and high yield . Additionally, a synthetic approach involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions was used to obtain a selective CB2 receptor agonist with a benzofuran-2-yl(piperidin-1-yl)methanone structure .

Molecular Structure Analysis

The molecular structures of the synthesized benzofuran derivatives were characterized using spectroscopic techniques. This characterization is crucial for confirming the identity and purity of the compounds . The molecular docking results from one study showed good protein-ligand interactions, indicating that the synthesized compounds could effectively bind to their targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are diverse and include condensation, microwave-assisted reactions, and palladium-catalyzed cross-coupling reactions. These reactions are designed to introduce various functional groups that can enhance the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by the substituents on the benzofuran ring. For instance, compounds with a N,N-dimethylamino group displayed high affinity for β-amyloid aggregates, suggesting that the electronic properties of the substituents can significantly affect the binding affinity . The antiproliferative activity and the ability to reverse multidrug resistance were also influenced by the specific substituents on the benzofuran derivatives . The radical scavenging activities of these compounds were assessed through in vitro assays, with some derivatives showing comparable activity to standard antioxidants .

Case Studies and Applications

Several studies have evaluated the potential applications of benzofuran derivatives in biological systems. For example, benzofuran-2-yl(phenyl)methanone derivatives were investigated as probes for β-amyloid plaques in Alzheimer's disease, with promising results in autoradiography with brain sections of AD model mice . Another study focused on the antiproliferative effects and the ability to reverse multidrug resistance in human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology . The inhibitory effects on α-amylase and radical scavenging activities suggest that benzofuran derivatives could also be useful in managing diabetes and oxidative stress-related conditions .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of Benzofuran derivatives and their structural elucidation through spectroscopic techniques are central to understanding their potential applications. For instance, a synthetic approach to selective CB2 receptor agonists involves the benzofuran scaffold, showcasing the compound's relevance in medicinal chemistry due to its selectivity and efficiency in receptor binding (Luo & Naguib, 2012). Furthermore, structural studies and theoretical calculations of similar compounds, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, reveal intricate molecular interactions and stability analyses through crystallography and density functional theory (Karthik et al., 2021).

Antimicrobial and Antioxidant Activities

Benzofuran derivatives exhibit significant antimicrobial and antioxidant properties, making them viable candidates for therapeutic applications. For instance, solvent-free microwave-assisted synthesis of specific benzofuran-2-yl methanones demonstrates their potential as antibacterial and antifungal agents (Ashok et al., 2017). Similarly, novel derivatives of benzofuran focusing on ketoxime functionalities have been reported to show pronounced antimicrobial activity, indicating their potential utility in combating infectious diseases (Koca et al., 2005).

Antiproliferative Effects and Reversal of Multidrug Resistance

Certain benzofuran-2-yl derivatives have been synthesized and evaluated for their antiproliferative effects and ability to reverse multidrug resistance in human cancer cell lines, highlighting their potential application in cancer therapy. Notably, specific derivatives showed promising activity against human MDR1-gene transfected mouse lymphoma cells, underlining the compound's relevance in overcoming drug resistance in cancer treatment (Parekh et al., 2011).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, it is expected that future research will continue to explore the therapeutic potential of benzofuran derivatives.

properties

IUPAC Name

1-benzofuran-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-18(17-11-14-3-1-2-4-16(14)21-17)19-8-5-13(6-9-19)15-7-10-22-12-15/h1-4,7,10-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPANBAZJVUCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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